molecular formula C20H13Cl2N3O3 B11286873 3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methoxybenzamide

3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B11286873
M. Wt: 414.2 g/mol
InChI Key: CDSWUIZUFDHQST-UHFFFAOYSA-N
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Description

3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an oxazolo[4,5-b]pyridine moiety, and a methoxybenzamide structure

Preparation Methods

The synthesis of 3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methoxybenzamide typically involves a series of organic reactions. The synthetic route may include the following steps:

    Formation of the oxazolo[4,5-b]pyridine moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step involves coupling the oxazolo[4,5-b]pyridine moiety with the methoxybenzamide structure under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methoxybenzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H13Cl2N3O3

Molecular Weight

414.2 g/mol

IUPAC Name

3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C20H13Cl2N3O3/c1-27-16-7-5-11(9-14(16)22)19(26)24-15-10-12(4-6-13(15)21)20-25-18-17(28-20)3-2-8-23-18/h2-10H,1H3,(H,24,26)

InChI Key

CDSWUIZUFDHQST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)Cl

Origin of Product

United States

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